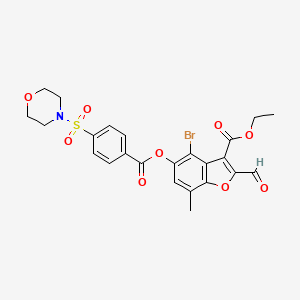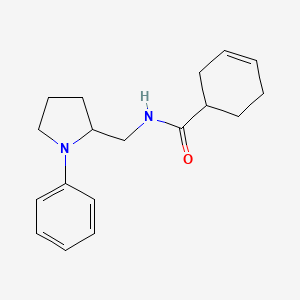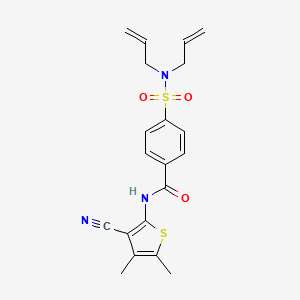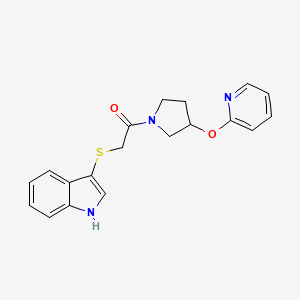
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H31NO3S and its molecular weight is 365.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
The paper by Brine et al. (1997) explores the chemistry and pharmacology of Ohmefentanyl, a compound within the 4-anilidopiperidine class of opiates, which shares structural similarities with the compound due to the presence of a piperidine ring and specific substituents. This research highlights the importance of stereochemistry in the biological activity of compounds, particularly how different stereoisomers can have varied effects on biological systems. Such studies are vital for understanding receptor-ligand interactions, which can inform the development of targeted therapeutics and probes for biomedical research (Brine et al., 1997).
Propofol Infusion Syndrome
Although the request was to exclude information related to drug side effects, it's notable that research into the pharmacology and toxicology of compounds like Propofol contributes significantly to our understanding of drug action mechanisms and safety profiles. This knowledge is crucial for designing safer and more effective drugs and for identifying potential therapeutic applications of new compounds (Fodale & Monaca, 2008).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes provides insight into how certain compounds can influence drug metabolism. Understanding the interaction between new chemical entities and Cytochrome P450 enzymes is essential for predicting drug-drug interactions and for the development of compounds with desirable pharmacokinetic profiles (Khojasteh et al., 2011).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research by Sikazwe et al. (2009) into the synthesis and evaluation of ligands for D2-like receptors, which focuses on arylcycloalkylamines, demonstrates the application of chemical compounds in studying neurotransmitter systems. This research is relevant for understanding the molecular basis of diseases and for developing drugs targeting the central nervous system (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-15(2)14-25(23,24)19-9-11-21(12-10-19)20(22)8-7-18-6-5-16(3)17(4)13-18/h5-6,13,15,19H,7-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDOPBHZLNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)




![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)
